EGFR Kinase Inhibition: pKi Comparison
N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine exhibits a pKi of 7.85 (L.E. 0.48) against human epidermal growth factor receptor (EGFR/erbB1) kinase in a standardized in vitro kinase assay [1]. This value is higher than those reported for several structurally related isoxazole derivatives evaluated in the same assay system: ZINC000001546066 (pKi 7.64), ZINC000000006716 (pKi 7.54), ZINC000019632614 (pKi 7.41), and ZINC000028951152 (pKi 7.30).
| Evidence Dimension | EGFR kinase inhibition potency (pKi) |
|---|---|
| Target Compound Data | pKi = 7.85 |
| Comparator Or Baseline | ZINC000001546066: pKi = 7.64; ZINC000000006716: pKi = 7.54; ZINC000019632614: pKi = 7.41; ZINC000028951152: pKi = 7.30 |
| Quantified Difference | ΔpKi = 0.21 to 0.55 units (equivalent to ~1.6× to 3.5× higher binding affinity) |
| Conditions | In vitro kinase assay (HTRF KinEASE TK assay format) using human EGFR kinase domain, as curated from Bioorg. Med. Chem. Lett. 2007 [1] |
Why This Matters
Higher pKi translates to greater target engagement at lower compound concentrations, which can reduce off-target effects and improve assay sensitivity in kinase screening campaigns.
- [1] ZINC Database. ZINC000028951128 - Bioorg. Med. Chem. Lett. 2007 (PubMed 17889528). Available at: https://zinc.docking.org/docs/37853/ (accessed 2026-04-15). View Source
